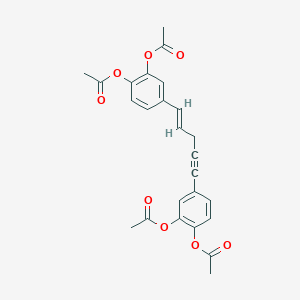
2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one is a complex organic compound with a unique structure that combines a hydroxybutyl group, a nitro group, and a cyclododecanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one typically involves multi-step organic reactions. One common method includes the nitration of cyclododecanone followed by the introduction of the hydroxybutyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the hydroxybutyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction of the nitro group can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one involves its interaction with specific molecular targets. The hydroxybutyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the nitro group can undergo redox reactions that influence cellular processes. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybutyrate: A metabolite involved in energy metabolism.
Cyclododecanone: A precursor in the synthesis of various organic compounds.
Nitrocycloalkanes: Compounds with similar nitro group functionality.
Uniqueness
2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one is unique due to its combination of a hydroxybutyl group, a nitro group, and a cyclododecanone ring. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds.
Eigenschaften
CAS-Nummer |
86911-20-8 |
|---|---|
Molekularformel |
C16H29NO4 |
Molekulargewicht |
299.41 g/mol |
IUPAC-Name |
2-(3-hydroxybutyl)-2-nitrocyclododecan-1-one |
InChI |
InChI=1S/C16H29NO4/c1-14(18)11-13-16(17(20)21)12-9-7-5-3-2-4-6-8-10-15(16)19/h14,18H,2-13H2,1H3 |
InChI-Schlüssel |
NQCAHLNNRFBFLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1(CCCCCCCCCCC1=O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



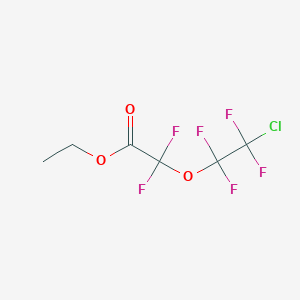
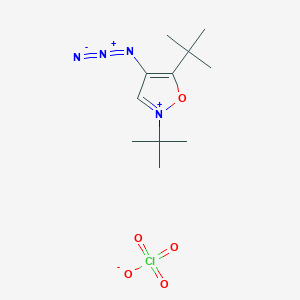
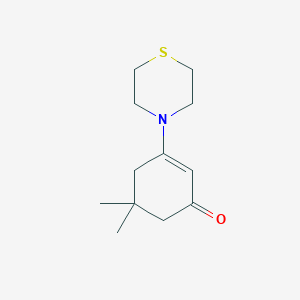
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)

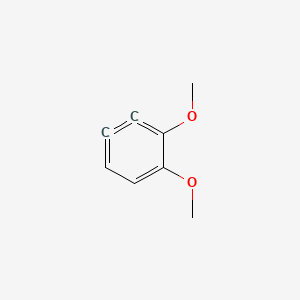
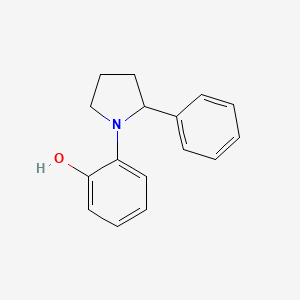
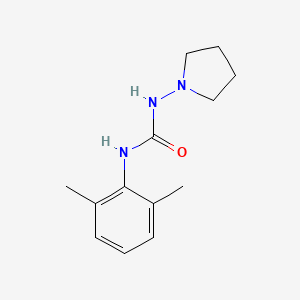
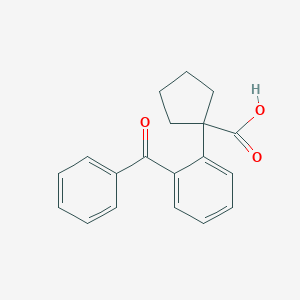
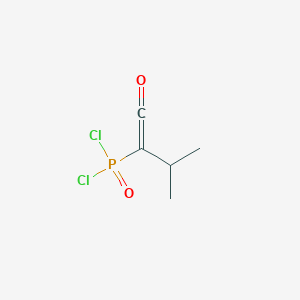
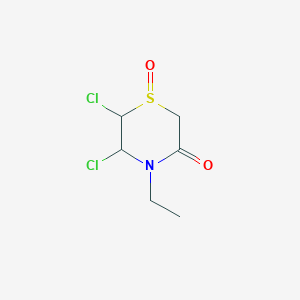
![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
